REACTION_CXSMILES
|
O=C(NCCC)C(N[C:11]([C:13]1[O:14][C:15]2[CH:21]=[CH:20][C:19]([NH:22]C(C3C(C4C=CC(C(F)(F)F)=CC=4)=CC=CC=3)=O)=[CH:18][C:16]=2[CH:17]=1)=[O:12])C1C=CC=CC=1.[H][H].C1C[O:50][CH2:49]C1>[Pd]>[CH3:49][O:50][C:11]([C:13]1[O:14][C:15]2[CH:21]=[CH:20][C:19]([NH2:22])=[CH:18][C:16]=2[CH:17]=1)=[O:12]
|
Name
|
product
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
O=C(C(C1=CC=CC=C1)NC(=O)C=1OC2=C(C1)C=C(C=C2)NC(=O)C=2C(=CC=CC2)C2=CC=C(C=C2)C(F)(F)F)NCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC2=C(C1)C=C(C=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |